molecular formula C10H12O4 B103223 Curvulol CAS No. 15817-76-2

Curvulol

Cat. No. B103223
CAS RN: 15817-76-2
M. Wt: 196.2 g/mol
InChI Key: HKKIPBZGPPCEMB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curvulol is a natural compound that is found in the fungal strain Curvularia lunata. It has been the subject of much research due to its potential pharmaceutical applications. Curvulol has been found to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In

Mechanism Of Action

Curvulol's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the signaling pathway NF-κB, which is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

Curvulol has been found to possess several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce oxidative stress and protect against DNA damage.

Advantages And Limitations For Lab Experiments

One advantage of curvulol for lab experiments is that it is a natural compound, which means it is less likely to have toxic side effects than synthetic compounds. Additionally, curvulol is relatively easy to synthesize, which makes it more accessible for research. However, one limitation of curvulol for lab experiments is that it is not very water-soluble, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on curvulol. One direction is to further investigate its mechanism of action, particularly its effects on specific enzymes and signaling pathways. Another direction is to explore its potential as a treatment for specific diseases, such as Alzheimer's and cancer. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of curvulol.

Synthesis Methods

Curvulol is synthesized through the fermentation of the fungal strain Curvularia lunata. The fungus is grown in a culture medium, and the curvulol is extracted from the mycelium and filtrate. The synthesis process can be optimized by adjusting the culture conditions, such as temperature, pH, and nutrient availability.

Scientific Research Applications

Curvulol has been found to possess several biological activities that make it a promising candidate for pharmaceutical applications. Its antioxidant properties make it a potential treatment for oxidative stress-related diseases, such as Alzheimer's and Parkinson's. Its anti-inflammatory properties make it a potential treatment for inflammatory diseases, such as arthritis. Its anticancer properties make it a potential treatment for various types of cancer.

properties

CAS RN

15817-76-2

Product Name

Curvulol

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

(3S)-6-methoxy-3-methyl-1,3-dihydro-2-benzofuran-4,5-diol

InChI

InChI=1S/C10H12O4/c1-5-8-6(4-14-5)3-7(13-2)9(11)10(8)12/h3,5,11-12H,4H2,1-2H3/t5-/m0/s1

InChI Key

HKKIPBZGPPCEMB-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C2=C(C(=C(C=C2CO1)OC)O)O

SMILES

CC1C2=C(C(=C(C=C2CO1)OC)O)O

Canonical SMILES

CC1C2=C(C(=C(C=C2CO1)OC)O)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.